4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of 4-acetylphenyl and 2-furanyl aldehydes with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.
2-Imino-4-thiazolidinones: Similar structure but with an imino group instead of a thioxo group.
4-Oxo-thiazolidinones: These compounds have an oxo group instead of a thioxo group
Uniqueness
4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUKCMLAWNULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389166 | |
Record name | 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65491-26-1 | |
Record name | 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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